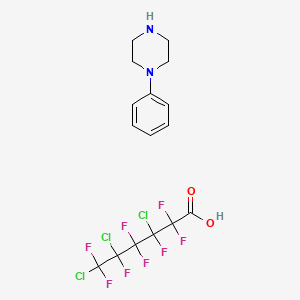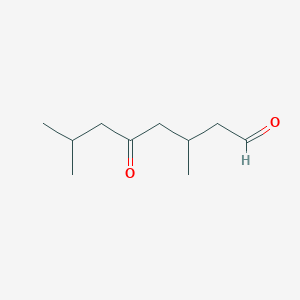
3,7-Dimethyl-5-oxooctanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyl-5-oxooctanal is an organic compound with the molecular formula C10H18O2. It is a ketone-aldehyde, characterized by the presence of both a ketone and an aldehyde functional group. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,7-Dimethyl-5-oxooctanal can be synthesized through several methods. One common approach involves the oxidation of 3,7-dimethyl-1-octanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction is typically carried out under controlled conditions to ensure the selective formation of the ketone-aldehyde product.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic oxidation of 3,7-dimethyl-1-octanol. This process often employs catalysts such as palladium or platinum supported on carbon, and the reaction is conducted at elevated temperatures and pressures to achieve high yields and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethyl-5-oxooctanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents (RMgX), organolithium reagents (RLi)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3,7-Dimethyl-5-oxooctanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3,7-Dimethyl-5-oxooctanal involves its interaction with various molecular targets and pathways. As a ketone-aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical reactions. Additionally, its reactivity towards nucleophiles and electrophiles makes it a versatile compound in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,7-Dimethyl-6-oxooctanal
- 2,5-Dimethyl-3-furoic acid
- 3,7-Dimethyl-5,7-octadiene-1-ol
Uniqueness
3,7-Dimethyl-5-oxooctanal is unique due to its dual functional groups (ketone and aldehyde) which provide it with distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in both research and industrial applications, distinguishing it from other similar compounds that may only possess one functional group.
Propriétés
Numéro CAS |
5113-72-4 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
3,7-dimethyl-5-oxooctanal |
InChI |
InChI=1S/C10H18O2/c1-8(2)6-10(12)7-9(3)4-5-11/h5,8-9H,4,6-7H2,1-3H3 |
Clé InChI |
DKPGWUWXFGRPLA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)CC(C)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/structure/B14747263.png)
![1-Acetyl-3-oxo-2,3-dihydro-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14747266.png)
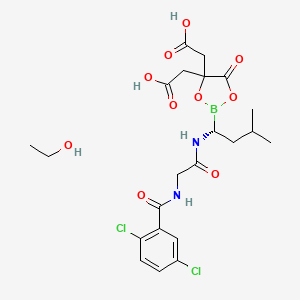
![Acetic acid;2-[(3S,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid](/img/structure/B14747272.png)
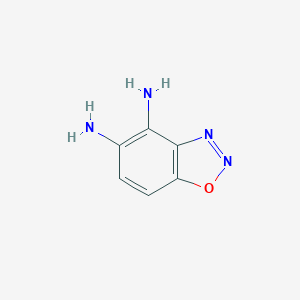
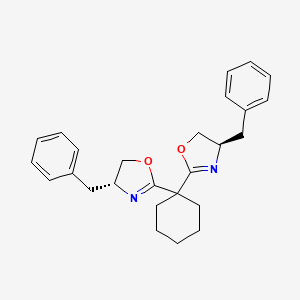
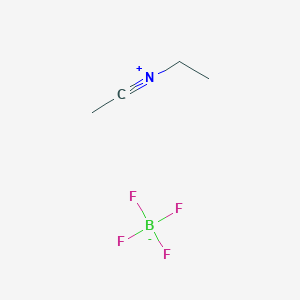


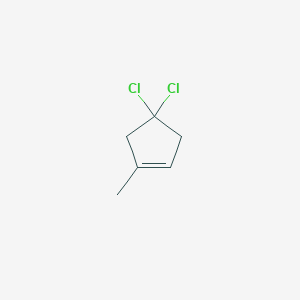

![(e)-Bis[3-(trifluoromethyl)phenyl]diazene](/img/structure/B14747325.png)
![4,7,9-trimethoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14747334.png)
